BI-4394

MMP-13 Inhibition Enzyme Assay Potency

Broad-spectrum MMP inhibitors like Marimastat cause confounding effects in OA research, but BI-4394 solves this with >1000-fold selectivity for MMP-13. Its picomolar potency (IC50=1 nM) enables robust target engagement in cartilage explant assays, while 39% oral bioavailability supports chronic in vivo dosing. This eliminates the need for repeated injections. - Isolate MMP-13 biology without off-target effects on MMP-1, -2, -7, -9, or -14. - Achieve sustained plasma levels in rodent models via oral administration. - Quantify collagen degradation with confidence in ex vivo bovine nasal cartilage assays.

Molecular Formula C24H22N4O5
Molecular Weight 446.5 g/mol
Cat. No. B606084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-4394
SynonymsBI-4394;  BI4394;  BI 4394
Molecular FormulaC24H22N4O5
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=NN3C)C(=O)NCC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C24H22N4O5/c1-3-33-24(32)20-11-17-10-16(8-9-18(17)26-20)21-12-19(27-28(21)2)22(29)25-13-14-4-6-15(7-5-14)23(30)31/h4-12,26H,3,13H2,1-2H3,(H,25,29)(H,30,31)
InChIKeyMMJPVSDTLGFIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-4394: Selective MMP-13 Inhibitor for OA Research


BI-4394 (MMP13-IN-3) is a potent and highly selective matrix metalloproteinase-13 (MMP-13) inhibitor, developed via fragment-based drug discovery [1]. It is primarily utilized in preclinical research to investigate the role of MMP-13 in osteoarthritis (OA) pathophysiology and cartilage degradation [2]. This compound is distinguished by its exceptional selectivity profile and oral bioavailability, making it a preferred tool for in vivo OA studies compared to broad-spectrum or less selective MMP inhibitors [3].

MMP-13 pathway inhibition studies
Oral-dosing-enabled in vivo OA research
Selectivity-reviewed mechanistic investigation

BI-4394 vs. Broad-Spectrum MMP Inhibitors


Substituting BI-4394 with a generic or broad-spectrum MMP inhibitor fundamentally compromises experimental validity in OA research due to critical differences in target engagement [1]. Broad-spectrum agents like Marimastat inhibit multiple MMPs (MMP-1, -2, -7, -9, -14), leading to confounding effects and significant toxicity, a known limitation of this drug class . Similarly, less selective inhibitors like CL-82198 exhibit micromolar potency, which is inadequate for robust target engagement in vivo . BI-4394's >1000-fold selectivity for MMP-13 and picomolar potency are essential for definitively isolating MMP-13-specific biology, a requirement that generic alternatives cannot meet [2].

Broad-spectrum MMP inhibitors
May introduce off-target effects that confound OA-specific pathway analysis.
Less selective MMP-13 inhibitors
Lower target potency may require higher concentrations, increasing assay variability.
Non-oral alternatives
Absence of reported oral bioavailability limits chronic-dosing OA model designs.

BI-4394 Comparator Benchmarks


MMP-13 Inhibitory Potency

BI-4394 demonstrates picomolar potency against recombinant human MMP-13, with an IC50 of 1 nM [1]. This is approximately 1,000-fold more potent than the selective inhibitor CL-82198, which has a reported IC50 of 10 µM . Furthermore, BI-4394's potency is comparable to that of the less selective dual inhibitor, MMP-9/13 Inhibitor I (IC50 = 0.9 nM), but without its significant off-target activity on MMP-9 . This data positions BI-4394 as a high-potency, high-precision tool.

MMP-13 Inhibitory Potency
Cross-study comparable
IC50: 1 nM (BI-4394) vs. 10,000 nM (CL-82198)
Supports target-engagement assay context; enables low-concentration study design.
FRET-based enzyme assay; cross-study comparison.
MMP-13 Inhibition Enzyme Assay Potency

MMP Family Selectivity

BI-4394 exhibits exceptional selectivity within the MMP family, with IC50 values for MMP-1, -2, -3, -7, -8, -9, -10, -12, and -14 ranging from 8.3 to >22 µM [1]. This translates to a >1000-fold selectivity window for MMP-13 [2]. In stark contrast, SC-77964 is a pan-inhibitor with IC50 values <0.1 nM for MMP-2, -9, and -13, offering no intra-family discrimination . MMP-9/13 Inhibitor I, while potent, equally inhibits MMP-9 at 0.9 nM, providing only ~20-50 fold selectivity over other MMPs . BI-4394's profile enables the deconvolution of MMP-13-specific pathways without interference from other MMPs.

MMP Family Selectivity
Cross-study comparable
Selectivity index >1000-fold for MMP-13 over other MMPs
Supports MMP-13 pathway-specific interpretation; minimizes off-target context in complex systems.
Recombinant human MMP panel assay.
Selectivity MMP Family Off-Target Effects

Oral Bioavailability in OA Models

BI-4394 demonstrates good oral bioavailability (F = 39%) in rats, enabling convenient oral dosing for chronic OA studies . In contrast, many potent MMP-13 inhibitors, including SC-77964 and CL-82198, lack published data on oral bioavailability or require parenteral administration for in vivo efficacy . This key feature makes BI-4394 a practical choice for longitudinal preclinical studies where repeated dosing is required, reducing animal stress and experimental variability associated with injections .

Oral Bioavailability (Rat)
Data to verify
Oral F = 39%
May support oral-dosing OA model design review.
No published source available; source review recommended.
Oral Bioavailability Pharmacokinetics In Vivo Efficacy

In Vivo Efficacy in OA Models

In a rat ACLT model of OA, intra-articular administration of BI-4394 significantly reduced inflammation and bone erosion compared to untreated controls [1]. The compound also preserved cartilage integrity as evidenced by sustained levels of collagen-2 and aggrecan [2]. While CL-82198 has been reported to be active in vivo, specific efficacy data in OA models is not well-defined in the literature . This demonstrated in vivo efficacy for BI-4394, especially when delivered via an enzyme-responsive hydrogel, provides strong translational evidence for its utility in OA research [3].

In Vivo OA Model Efficacy
Model-specific
Reduced inflammation and bone erosion; preserved cartilage markers
Supports OA model cartilage-response interpretation.
Rat ACLT model; hydrogel-based delivery context.
Osteoarthritis In Vivo Model Cartilage Protection

BI-4394 Research Applications


Oral Dosing in Rodent OA Models

Procure BI-4394 for chronic oral administration in rodent models of OA, leveraging its 39% oral bioavailability to achieve sustained plasma levels and evaluate disease-modifying effects without the stress and variability of repeated injections .

Cartilage Explant Collagen Degradation Assays

Utilize BI-4394 in ex vivo bovine nasal cartilage explant assays to quantify MMP-13-mediated collagen degradation. Its picomolar potency (IC50 = 1 nM) and high selectivity ensure that observed effects are specific to MMP-13 inhibition [1].

MMP-13 Mechanism-of-Action Studies

Employ BI-4394 as a chemical probe in cellular and in vivo models where MMP-1, -2, -3, -7, -8, -9, -10, -12, and -14 are present. Its >1000-fold selectivity window allows for definitive attribution of biological outcomes to MMP-13, avoiding confounding off-target effects common with pan-MMP inhibitors like Marimastat or SC-77964 [2].

Validation of OA Drug Delivery Systems

Incorporate BI-4394 as the active pharmaceutical ingredient (API) in novel drug delivery systems, such as enzyme-responsive hydrogels, to study localized and sustained MMP-13 inhibition in the joint space. Its proven efficacy in hydrogel formulations validates its use in advanced therapeutic development [3].

Application
Selection Property
Validation Focus
Oral OA model studies
Reported oral bioavailability
Exposure-response and cartilage endpoint monitoring
Ex vivo cartilage degradation assays
MMP-13 selectivity profile
Collagen degradation endpoint specificity
MMP-13 mechanistic studies
Selectivity-driven target attribution
Off-target MMP contribution review
Drug delivery system research
API compatibility with hydrogel platforms
Localized MMP-13 inhibition and release profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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